N-(3-methoxyphenyl)-N-methylformamide
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Overview
Description
N-(3-methoxyphenyl)-N-methylformamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-methylformamide typically involves the reaction of 3-methoxyaniline with formic acid and formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes methylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-methoxyaniline.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
N-(3-methoxyphenyl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug development, particularly in the design of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its ability to form hydrogen bonds, while the formamide group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylformamide: Similar structure but with the methoxy group at the para position.
N-(3-methoxyphenyl)-N-ethylformamide: Similar structure but with an ethyl group instead of a methyl group.
N-(3-methoxyphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-(3-methoxyphenyl)-N-methylformamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its reactivity and interactions. This positioning can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N-methylformamide |
InChI |
InChI=1S/C9H11NO2/c1-10(7-11)8-4-3-5-9(6-8)12-2/h3-7H,1-2H3 |
InChI Key |
HBVBHPAPIZEBSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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